molecular formula C26H24ClN3O6S B2967615 Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-33-5

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2967615
CAS No.: 851952-33-5
M. Wt: 542
InChI Key: STBMDAODJWTFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24ClN3O6S and its molecular weight is 542. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Derivatives Formation

Research shows that alkyl(hetero)aromatic α-hydroxyamino oximes, with substituents such as 4-chlorophenyl and 4-methoxyphenyl, can react with ethyl glyoxylate to form imidazole and oxadiazine derivatives. These reactions are indicative of the potential of such compounds to undergo transformations leading to a variety of heterocyclic compounds, which can have diverse applications in medicinal chemistry and material science (Nikolaenkova et al., 2019).

Synthesis of Metabolites

Another study illustrates the efficient synthesis of metabolites related to complex quinoline derivatives, demonstrating the utility of such compounds in creating pharmacologically active metabolites. This suggests that our compound of interest could similarly be used as a precursor or intermediate in the synthesis of drug metabolites with potential therapeutic applications (Mizuno et al., 2006).

Structural and Synthetic Studies

Compounds with structural features similar to the compound have been utilized in structural and synthetic studies, leading to a variety of heterocyclic structures. These studies highlight the compound's potential as a versatile building block in organic synthesis, contributing to the development of new materials and bioactive molecules (Ashton & Doss, 1993).

Antimicrobial and Antifungal Activities

Some derivatives of related compounds have been explored for their antimicrobial and antifungal activities. This suggests that modifications of our compound could yield new agents with potential applications in treating infectious diseases (Sayed et al., 2003).

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O6S/c1-5-35-24(32)21-19-14-37-22(28-25(33)26(2,3)36-18-10-6-15(27)7-11-18)20(19)23(31)30(29-21)16-8-12-17(34-4)13-9-16/h6-14H,5H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBMDAODJWTFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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